molecular formula C12H8ClNO2 B6327768 4-(3-Chloropyridin-2-yl)benzoic acid CAS No. 582325-32-4

4-(3-Chloropyridin-2-yl)benzoic acid

Cat. No.: B6327768
CAS No.: 582325-32-4
M. Wt: 233.65 g/mol
InChI Key: YXOZZKJQJWMPON-UHFFFAOYSA-N
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Description

Contextual Significance within Contemporary Organic and Medicinal Chemistry

The pyridine (B92270) scaffold is a ubiquitous feature in numerous biologically active compounds and approved drugs. nih.gov Its presence is often crucial for modulating the pharmacological activity of a molecule. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing interactions with biological targets and improving the pharmacokinetic properties of drug candidates. nih.gov

Similarly, the benzoic acid moiety is a common structural motif in medicinal chemistry, often contributing to a molecule's ability to interact with specific receptors or enzymes. The combination of these two key pharmacophores in 4-(3-Chloropyridin-2-yl)benzoic acid makes it a valuable building block in drug discovery programs. The chlorine substituent on the pyridine ring can further influence the compound's electronic properties and metabolic stability, and participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Historical Perspective on the Synthesis and Characterization of Halogenated Pyridine-Benzoic Acid Systems

The synthesis of biaryl compounds, including halogenated pyridine-benzoic acid systems, has been significantly advanced by the development of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has become a cornerstone for the formation of carbon-carbon bonds between aromatic rings. gre.ac.ukrsc.org This method typically involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base.

The synthesis of this compound has been reported in the scientific literature, for instance, in a 2005 issue of Bioorganic & Medicinal Chemistry Letters. guidechem.com The general approach to synthesizing such compounds often involves the Suzuki-Miyaura coupling of a pyridine-containing boronic acid or ester with a halogenated benzoic acid derivative, or vice versa. The choice of starting materials can be adapted to introduce various substituents on either ring system, allowing for the creation of diverse chemical libraries for screening purposes. Early methods for creating biaryl linkages, such as the Ullmann condensation, were often limited by harsh reaction conditions and lower yields, highlighting the transformative impact of modern catalytic methods.

Overview of Current Research Trajectories and Unaddressed Challenges Pertaining to the Compound and Its Structural Class

Current research involving pyridine-benzoic acid scaffolds is largely driven by the pursuit of new therapeutic agents. Derivatives of this structural class are being investigated for a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. cymitquimica.com The ability to synthetically modify the core structure of this compound allows for systematic structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity for a given biological target.

A significant challenge remains in the selective functionalization of the pyridine ring. While methods for introducing substituents exist, achieving specific regioselectivity, especially at the C-3 position of the pyridine ring, can be complex and may require multi-step synthetic sequences. chemrxiv.org Furthermore, a detailed understanding of the solid-state properties, such as the crystal structure and polymorphism of this compound and its derivatives, is crucial for pharmaceutical development, as these properties can influence solubility, stability, and bioavailability. The exploration of co-crystal formation with other active pharmaceutical ingredients or excipients is another area of growing interest. researchgate.net

Interdisciplinary Relevance across Chemical Sciences

The utility of this compound and related compounds extends beyond medicinal chemistry. In materials science, biaryl structures are fundamental components of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The specific electronic and photophysical properties of these molecules can be tuned by altering the substituents on the aromatic rings.

In the field of supramolecular chemistry, the ability of the carboxylic acid and pyridine nitrogen to participate in hydrogen bonding and other non-covalent interactions makes these compounds excellent building blocks for the construction of well-defined molecular assemblies, such as metal-organic frameworks (MOFs) and hydrogen-bonded networks. nih.gov These organized structures can have applications in gas storage, catalysis, and sensing. The interdisciplinary nature of this compound class underscores its importance as a versatile platform for both fundamental and applied chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-chloropyridin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-10-2-1-7-14-11(10)8-3-5-9(6-4-8)12(15)16/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOZZKJQJWMPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623180
Record name 4-(3-Chloropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582325-32-4
Record name 4-(3-Chloropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations Involving 4 3 Chloropyridin 2 Yl Benzoic Acid

Direct Synthetic Approaches to 4-(3-Chloropyridin-2-yl)benzoic Acid

Direct approaches to this molecule primarily involve the creation of the central aryl-aryl (Ar-Ar) bond connecting the pyridine (B92270) and benzene (B151609) rings.

Transition-metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for constructing C-C bonds between aromatic rings. The Suzuki-Miyaura reaction, in particular, is a premier method for this purpose due to its mild conditions and high functional group tolerance. mdpi.comnih.gov

The synthesis of this compound via a Suzuki-Miyaura coupling can be envisioned through two primary disconnection pathways:

Pathway A: Coupling of a 4-carboxyphenylboronic acid derivative with 2,3-dichloropyridine.

Pathway B: Coupling of a (3-chloropyridin-2-yl)boronic acid or its ester with a 4-halobenzoic acid derivative.

The Suzuki-Miyaura reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) in a suitable solvent system like toluene/water or dioxane. researchgate.netmdpi.com The choice of catalyst, ligand, and base is crucial for achieving high yields, especially when dealing with heteroaryl halides. nih.gov For instance, the coupling of various arylboronic acids with 2,3,5-trichloropyridine (B95902) has been shown to proceed with high yields using a ligand-free palladium acetate (B1210297) catalyst in an aqueous phase. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. organic-chemistry.orgunistra.fr While its primary application is in synthesizing aryl amines, modifications and related catalytic systems can be applied to C-C bond formation, although the Suzuki reaction is more common for this specific transformation. Buchwald-Hartwig-type catalysts, often featuring bulky phosphine (B1218219) ligands, are highly effective for coupling aryl halides, including challenging substrates like aryl chlorides. organic-chemistry.orgunistra.fr

Reaction TypeTypical ReactantsCatalyst SystemBaseSolventKey Advantage
Suzuki-MiyauraAryl Halide + Arylboronic Acid/EsterPd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃K₂CO₃, Na₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane, IsopropanolHigh functional group tolerance, mild conditions. nih.gov
Buchwald-HartwigAryl Halide + Amine/Amide[Pd(allyl)Cl]₂ + Ligand (e.g., cBRIDP, t-BuXPhos)NaOtBu, K₃PO₄Toluene, THF, Water (micellar)Efficient for C-N bond formation; applicable to aryl chlorides. unistra.fr

Functional group interconversion (FGI) provides an alternative route where the biaryl core is synthesized first, followed by modification of a functional group to yield the final benzoic acid. vanderbilt.edu This strategy is particularly useful if the desired carboxylic acid functionality is incompatible with the coupling reaction conditions or if the precursor is more readily available.

Common FGI strategies include:

Hydrolysis of Esters: The corresponding methyl or ethyl ester, methyl 4-(3-chloropyridin-2-yl)benzoate, can be synthesized via a cross-coupling reaction and then hydrolyzed to the carboxylic acid using a base like sodium hydroxide (B78521) or an acid.

Hydrolysis of Nitriles: A nitrile precursor, 4-(3-chloropyridin-2-yl)benzonitrile, can be converted to the carboxylic acid through acidic or basic hydrolysis. The displacement of halides with cyanide is a standard method for introducing the nitrile group. vanderbilt.edu

Oxidation of an Alkyl Group: A precursor such as 4-(3-chloropyridin-2-yl)toluene could be oxidized to the benzoic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). mdpi.com

For example, a multi-step synthesis for 4-chloromethyl benzoyl chloride involves the hydrolysis of a trichloride (B1173362) precursor to a carboxylic acid, followed by acylation with oxalyl chloride or thionyl chloride. google.com This highlights how FGI is a standard part of complex molecular synthesis.

Advanced Synthetic Approaches to Analogous Pyridine-Benzoic Acid Systems

The synthesis of complex molecules often requires multi-step sequences and careful optimization to control selectivity.

While direct coupling is often preferred for modularity, classical multi-step syntheses that build the heterocyclic ring are also prevalent. The Bohlmann-Rahtz pyridine synthesis, for instance, constructs a trisubstituted pyridine from an enamine and an ethynyl (B1212043) carbonyl compound. beilstein-journals.orgnih.gov This reaction can be performed in a single step using a Brønsted acid catalyst, combining the initial Michael addition and subsequent cyclodehydration without isolating intermediates. nih.govresearchgate.net

Another foundational method is the Hantzsch dihydropyridine (B1217469) synthesis, a multi-component reaction between an aldehyde, a β-keto ester (2 equivalents), and a nitrogen source like ammonia. wikipedia.org The resulting dihydropyridine can then be oxidized to the aromatic pyridine ring. wikipedia.org These methods, while not directly forming the target molecule, are fundamental in creating substituted pyridine cores that could be further functionalized. For instance, a pyridine ring could be synthesized with a handle for a subsequent cross-coupling reaction with a benzoic acid derivative.

Synthesis MethodPrecursorsKey TransformationReference
Bohlmann–RahtzEnamine + Ethynyl KetoneMichael addition followed by cyclodehydration to form a pyridine ring. beilstein-journals.orgnih.gov
HantzschAldehyde + β-Keto Ester (2 eq.) + AmmoniaMulti-component condensation to a dihydropyridine, followed by oxidation. wikipedia.org
Condensation2-Aminopyridine + Substituted Phenacyl BromideCondensation to form imidazo[1,2-a]pyridine (B132010) systems. nih.gov

When a molecule contains multiple reactive sites, achieving chemo- and regioselectivity is paramount. In the context of this compound and its analogs, this often relates to selective reactions at one of several halogen atoms. The general reactivity order for halogens in palladium-catalyzed cross-couplings is I > Br > OTf >> Cl. nih.gov

This reactivity difference can be exploited for stepwise, selective functionalization. A di-halogenated pyridine, such as 2-bromo-3-chloropyridine (B1276723) or 2,3-dichloropyridine, could be selectively coupled at the more reactive position. Research on the selective Suzuki-Miyaura cross-coupling of 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine demonstrated that the reaction occurs preferentially at the iodine-bearing position. arkat-usa.org The selectivity was highly dependent on the palladium catalyst, solvent, base, and temperature, allowing for the synthesis of the desired mono-arylated product in high yield. arkat-usa.org

Similarly, the use of heteroaryl fluorosulfates as coupling partners allows for differentiation from chlorides and bromides, with a reactivity order of -Br > -OSO₂F > -Cl. nih.gov This strategy enables a modular, stepwise synthesis of polysubstituted pyridines by carefully selecting the catalyst and reaction conditions for each coupling step. nih.gov Optimization of these procedures involves screening various catalysts, ligands, bases, and solvents to maximize the yield of the desired regioisomer while minimizing side reactions like dehalogenation or double coupling. arkat-usa.org

An alternative strategy for forming Ar-Ar bonds involves the decarboxylation of benzoic acids to generate aryl radicals. acs.orgresearchgate.net This approach is conceptually different from transition-metal-catalyzed cross-couplings. Under specific conditions, the carboxylic acid group is removed, and the resulting aryl radical can engage in C-H arylation or other coupling reactions.

Methods for achieving this transformation include:

Oxidative Decarboxylation: Using a system like silver(I)/K₂S₂O₈, a benzoic acid can be decarboxylated to an aryl radical, which can then undergo cyclization or intermolecular coupling. acs.orgresearchgate.net

Visible Light Photoredox Catalysis: A milder method involves using a photoredox catalyst to mediate the decarboxylation of aryl carboxylic acids. rsc.orgnih.gov This technique can tolerate a wider range of functional groups and does not require ortho-substituents on the benzoic acid. The key to this process is often the in situ formation of an acyl hypobromite, which facilitates the decarboxylation upon single-electron reduction to yield the aryl radical. rsc.orgnih.gov

While this method is typically used to synthesize biaryls by trapping the generated radical with another arene, it represents an advanced strategy for C-C bond formation starting from a benzoic acid precursor. nih.gov

Chemical Reactivity and Derivatization of this compound

The chemical behavior of this compound is characterized by the distinct reactivity of its two primary functional groups: the carboxylic acid and the chloropyridine ring. This dual reactivity allows for selective modifications at either site, leading to a wide array of derivatives with potential applications in various fields of chemical research.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a variety of chemical modifications, including the formation of esters and amides, decarboxylation, and conversion to acyl halides for further transformations.

The carboxylic acid functionality of this compound can be readily converted into esters and amides, which are among the most common derivatizations for this class of compounds.

Esterification: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com This reaction is often driven to completion by removing the water formed during the reaction. youtube.com For instance, the reaction of a carboxylic acid with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid yields the corresponding ethyl ester. youtube.com This process involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. youtube.com

Amidation: Amide bond formation is a cornerstone of medicinal chemistry and materials science. nih.gov The reaction of this compound with a primary or secondary amine can be facilitated by a variety of coupling reagents. nih.gov These reagents activate the carboxylic acid, making it more reactive towards the amine nucleophile. Common methods involve the in situ generation of highly reactive intermediates. nih.gov For example, the use of phosphonium (B103445) salts, generated from N-chlorophthalimide and triphenylphosphine, can effectively promote the amidation of carboxylic acids at room temperature, producing amides in good to excellent yields. nih.gov

Table 1: Examples of Esterification and Amidation Reagents

Reaction TypeReagent(s)Product Functional Group
EsterificationAlcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄)Ester
AmidationAmine (Primary or Secondary), Coupling Reagent (e.g., Phosphonium salts)Amide

Decarboxylation, the removal of the carboxyl group, from aryl carboxylic acids is a challenging transformation that typically requires harsh conditions. nih.gov However, recent advancements have enabled this transformation under milder conditions through radical pathways. nih.gov

Radical Decarboxylation: One innovative approach involves a photoinduced, copper-catalyzed decarboxylative hydroxylation. nih.gov This method operates at a significantly lower temperature (around 35 °C) than traditional methods, which often require temperatures exceeding 140 °C. nih.gov The mechanism proceeds through a ligand-to-metal charge transfer (LMCT) in a copper carboxylate complex, which generates an aryl radical. This radical is then captured by copper, leading to the formation of a C-O bond and ultimately the phenol (B47542) product. nih.gov While this specific hydroxylation has been demonstrated, the generation of the aryl radical from the benzoic acid opens up possibilities for other functionalizations. nih.gov It is important to note that the rate of radical aromatic decarboxylation is generally slower than for aliphatic counterparts, which can lead to competing side reactions. nih.gov

Other methods for the protodecarboxylation of heteroaromatic carboxylic acids have been developed using catalysts such as silver carbonate in the presence of acetic acid. organic-chemistry.org

The conversion of the carboxylic acid to an acyl halide, particularly an acyl chloride, is a key step in activating the carboxyl group for a wide range of subsequent reactions. wikipedia.orgwikipedia.org

Acyl Chloride Formation: Acyl chlorides are commonly synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), or oxalyl chloride. libretexts.orgchemguide.co.uk

Thionyl Chloride (SOCl₂): This reagent is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uk

Phosphorus(V) Chloride (PCl₅): This solid reagent reacts with carboxylic acids to produce the acyl chloride and phosphorus oxychloride (POCl₃). chemguide.co.uk

Oxalyl Chloride ((COCl)₂): Considered a milder and more selective reagent, it is often used for more sensitive substrates. wikipedia.org

Once formed, the acyl chloride of this compound can undergo a variety of transformations. These highly reactive intermediates can react with nucleophiles such as alcohols to form esters, amines to form amides, and even other carboxylic acids to form anhydrides. libretexts.org They are also key reactants in Friedel-Crafts acylation reactions. libretexts.org

Table 2: Common Reagents for Acyl Chloride Formation

ReagentFormulaByproducts
Thionyl ChlorideSOCl₂SO₂, HCl
Phosphorus(V) ChloridePCl₅POCl₃, HCl
Oxalyl Chloride(COCl)₂CO, CO₂, HCl

Reactions Involving the Halogenated Pyridine Moiety

The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution, providing a pathway to further functionalize the heterocyclic core of the molecule.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aromatic rings, particularly those that are electron-deficient, such as pyridine. researchgate.net The presence of the electronegative nitrogen atom in the pyridine ring facilitates nucleophilic attack, a process that is further influenced by the position of the halogen substituent. youtube.com

In the case of this compound, the chlorine atom at the 3-position is on an electron-deficient ring system. Nucleophilic attack on chloropyridines can be performed with various nucleophiles, including amines, to introduce new substituents onto the pyridine ring. youtube.com The reaction generally proceeds via a two-step addition-elimination mechanism, forming a temporary, non-aromatic Meisenheimer complex. researchgate.net The aromaticity is then restored upon the expulsion of the chloride leaving group. youtube.com

The reactivity of halopyridines in SNAr reactions can be enhanced by the presence of electron-withdrawing groups. libretexts.org For instance, the reaction of 3-halo-4-aminopyridines with acyl chlorides has been shown to proceed via an intramolecular nucleophilic aromatic substitution. nih.gov While the benzoic acid substituent at the 4-position of the pyridine ring in the title compound is not strongly activating, SNAr reactions at the 3-position can still be achieved, often requiring elevated temperatures. youtube.com Zinc(II) complexes have also been shown to facilitate the amination of 4-halopyridines through a nucleophilic aromatic substitution mechanism. researchgate.net

Transformations of the Chloro Substituent (e.g., Reduction, Cross-Coupling)

The chloro group at the 3-position of the pyridine ring is a key handle for synthetic modifications. Its reactivity is influenced by the electron-deficient nature of the pyridine ring, making it susceptible to nucleophilic substitution and a suitable partner in various cross-coupling reactions.

Reduction of the Chloro Substituent:

Catalytic hydrogenation is a common method for the reduction of chloro groups on heterocyclic rings. While specific studies on the reduction of this compound are not extensively documented in publicly available literature, general principles from related chloropyridine chemistry can be applied. Typically, this transformation is achieved using a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction conditions, including solvent, temperature, and pressure, would need to be optimized to selectively reduce the chloro group without affecting the pyridine or benzene rings.

For instance, the hydrogenation of benzoic acid to cyclohexanecarboxylic acid often employs ruthenium catalysts at elevated temperatures and pressures. cabidigitallibrary.org However, for the selective dechlorination of a chloropyridine, milder conditions are generally preferred to avoid over-reduction of the aromatic systems. The choice of solvent can also play a crucial role in the reaction's success.

Cross-Coupling Reactions:

The chloro substituent on the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures. For this compound, a Suzuki-Miyaura coupling with an arylboronic acid would yield a 4-(3-arylpyridin-2-yl)benzoic acid derivative. The reactivity of chloropyridines in Suzuki couplings can be enhanced by using electron-rich phosphine ligands on the palladium catalyst. A study on the Suzuki coupling of 2,4-dichloropyrimidines demonstrated that such reactions can proceed efficiently, even with chloro-substituted heteroaromatics.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the chloropyridine with an amine in the presence of a palladium catalyst and a strong base. This would convert the chloro group to an amino or substituted amino group, providing access to a range of N-aryl pyridine derivatives.

Sonogashira Coupling: This involves the coupling of the chloropyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction would introduce an alkynyl substituent at the 3-position of the pyridine ring.

Heck Coupling: This reaction couples the chloropyridine with an alkene to form a new carbon-carbon bond, resulting in an alkenyl-substituted pyridine.

The following table summarizes potential cross-coupling reactions for the functionalization of the chloro group on this compound, based on established methodologies for similar chloropyridines.

Reaction NameCoupling PartnerCatalyst/ReagentsPotential Product
Suzuki-MiyauraArylboronic acidPd catalyst, base4-(3-Arylpyridin-2-yl)benzoic acid
Buchwald-HartwigAminePd catalyst, base4-(3-Aminopyridin-2-yl)benzoic acid derivative
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, base4-(3-Alkynylpyridin-2-yl)benzoic acid
HeckAlkenePd catalyst, base4-(3-Alkenylpyridin-2-yl)benzoic acid

Derivatization Strategies for Structural Diversification

The structural diversification of this compound can be readily achieved by targeting its carboxylic acid functionality. The carboxylic acid group is a versatile handle for a wide array of chemical transformations, leading to the synthesis of numerous derivatives with potentially altered physicochemical properties and biological activities.

Esterification:

The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. For example, reacting this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would yield methyl 4-(3-chloropyridin-2-yl)benzoate. A variety of esters can be synthesized by simply changing the alcohol used in the reaction.

Amide Formation:

One of the most common derivatization strategies for carboxylic acids is the formation of amides. This is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride can then be reacted with a primary or secondary amine to form the desired amide. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to directly couple the carboxylic acid with an amine, avoiding the need for the acid chloride intermediate. This approach allows for the introduction of a wide range of substituents, depending on the amine used.

Reduction of the Carboxylic Acid:

The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting benzylic alcohol, 4-(3-chloropyridin-2-yl)phenyl)methanol, can serve as a precursor for further synthetic modifications, such as ether formation or oxidation to an aldehyde.

The table below outlines key derivatization strategies for the carboxylic acid group of this compound and the resulting derivatives.

Reaction TypeReagentsFunctional Group TransformationProduct Class
EsterificationAlcohol, Acid catalyst-COOH → -COOREster
Amide FormationAmine, Coupling agent-COOH → -CONR₂Amide
ReductionLiAlH₄ or BH₃-COOH → -CH₂OHPrimary Alcohol
Acid Chloride FormationSOCl₂ or (COCl)₂-COOH → -COClAcid Chloride

These derivatization strategies, in combination with transformations of the chloro substituent, provide a robust platform for the synthesis of a large library of compounds based on the this compound scaffold, enabling extensive structure-activity relationship (SAR) studies in drug discovery and materials science.

Structural Elucidation and Supramolecular Chemistry of 4 3 Chloropyridin 2 Yl Benzoic Acid and Its Analogs

Intermolecular Interactions and Supramolecular Architectures

π-π Stacking and Other Aromatic Interactions

In the solid-state architecture of 4-(3-chloropyridin-2-yl)benzoic acid and its analogs, π-π stacking and other non-covalent aromatic interactions play a significant, albeit often secondary, role in stabilizing the crystal lattice. These interactions occur between the electron-rich aromatic clouds of the pyridine (B92270) and benzene (B151609) rings.

Studies on analogous co-crystals, such as those formed between halogenated benzoic acids and halogenated pyridines, reveal that the crystal packing often involves layered structures. These layers can be interconnected by π-π stacking interactions with interplane distances measured between approximately 3.44 Å and 3.50 Å. nih.gov The corresponding centroid-to-centroid distances for these interactions are typically in the range of 3.89 Å to 3.98 Å, with offset values of 1.68 Å to 2.02 Å, which is indicative of relatively weak, offset or slipped-parallel stacking arrangements. nih.govresearchgate.net In some structures, these stacking interactions contribute to the formation of columnar or chain-like assemblies. nih.gov

Formation of Co-crystals and Molecular Salts, and their Structural Features

Co-crystallization represents a key strategy for modifying the physicochemical properties of molecular solids, and compounds like this compound are excellent candidates for forming such multi-component systems. nih.gov The formation of either a co-crystal or a molecular salt is primarily governed by the transfer of a proton from the acidic carboxylic group to the basic pyridine nitrogen atom.

The most prevalent and robust supramolecular interaction in co-crystals of carboxylic acids and pyridines is the acid-pyridine heterosynthon. researchgate.net This interaction involves a strong O–H···N hydrogen bond between the carboxylic acid and the pyridine ring nitrogen. acs.orgscispace.com In many cases, this primary interaction is supported by a weaker C–H···O hydrogen bond, forming a characteristic ring motif. scispace.com

In studies of analogous systems, such as cocrystals of m-halogenobenzoic acids and m-halogenopyridines, all nine examples featured molecular complexes where the acid's carboxyl group was hydrogen-bonded to the pyridine nitrogen. acs.org Depending on the specific components and the presence of other interacting groups (like iodine capable of halogen bonding), these complexes can assemble into larger ordered chains or disordered arrangements. acs.org

The distinction between a co-crystal (neutral components linked by hydrogen bonds) and a molecular salt (formed via proton transfer) can often be predicted by the difference in pKa values (ΔpKa) between the acid and the co-former's conjugate acid. While not an absolute rule, a ΔpKa of less than 0 generally favors co-crystal formation, whereas a ΔpKa greater than 3 typically results in a salt. The intermediate range can yield either form.

The structural features of these assemblies are diverse. For example, co-crystals of N-(halopyridin-2-yl)amides with benzoic acids have been shown to form tetrameric units stabilized by a network of N-H···O and O-H···N hydrogen bonds. mdpi.com The resulting multi-component crystals exhibit new, distinct physical properties, such as unique melting points and spectroscopic signatures, compared to the individual starting materials. nih.govmdpi.com

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its derivatives in solution. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be confirmed.

Although the specific spectrum for this compound is not detailed in the provided sources, its expected NMR characteristics can be reliably predicted based on data from its constituent fragments: a 3-chloropyridin-2-yl group and a 4-substituted benzoic acid moiety. rsc.orgchemicalbook.comrsc.orgdocbrown.info

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings, typically in the downfield region (δ 7.0-9.0 ppm). The carboxylic acid proton (-COOH) would appear as a broad singlet at a much further downfield shift (δ 10-13 ppm), which can be confirmed by D₂O exchange. rsc.orgrsc.org The protons on the pyridine ring would exhibit characteristic doublet, triplet, or doublet of doublets splitting patterns based on their coupling with adjacent protons.

¹³C NMR: The carbon spectrum provides complementary information, identifying all unique carbon environments. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift (δ > 165 ppm). rsc.orgrsc.org The aromatic carbons would appear in the δ 120-155 ppm range. The carbon atom attached to the chlorine (C-Cl) on the pyridine ring would show a characteristic shift influenced by the halogen's electronegativity. In solid-state NMR studies of analogous co-crystals, it has been noted that signals can become considerably broader in disordered structures compared to well-ordered ones. acs.org

The following table presents typical chemical shift ranges for the key fragments, derived from analogous compounds.

Fragment Nucleus Expected Chemical Shift (δ, ppm) Reference Analogs
Benzoic AcidCarboxyl (-C OOH)166 - 173Benzoic acid, 4-Chlorobenzoic acid rsc.orgrsc.org
Benzoic AcidCarboxyl (-COOH )11 - 13Benzoic acid, 3-Chlorobenzoic acid rsc.orgrsc.org
Benzoic AcidAromatic C-H128 - 134Benzoic acid, 4-Chlorobenzoic acid rsc.orgrsc.org
Benzoic AcidAromatic C-COOH~129Benzoic acid rsc.org
2-ChloropyridineAromatic C-H122 - 1502-Chloropyridine
2-ChloropyridineAromatic C-Cl~1502-Chloropyridine
2-ChloropyridineAromatic H7.2 - 8.42-Chloropyridine chemicalbook.com

Vibrational Spectroscopy (e.g., FT-IR, FT-Raman) for Functional Group Analysis and Hydrogen Bonding Detection

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is crucial for identifying functional groups and probing intermolecular interactions, particularly hydrogen bonding, in this compound and its co-crystals. nih.govnih.gov

The spectra of this molecule are characterized by vibrations originating from the carboxylic acid group, the chlorinated pyridine ring, and the benzene ring. researchgate.netresearchgate.net

Carboxylic Acid Vibrations: The most prominent bands are associated with the carboxyl group. The C=O stretching vibration typically appears as a strong band in the FT-IR spectrum between 1680 and 1710 cm⁻¹ for the dimeric acid form. researchgate.net The O-H stretching vibration gives rise to a very broad and strong absorption band in the FT-IR spectrum, generally centered in the 2500-3300 cm⁻¹ region, which is a hallmark of strong hydrogen bonding in carboxylic acid dimers or acid-pyridine heterosynthons. nih.gov

Aromatic Ring Vibrations: C-H stretching vibrations for both aromatic rings are expected above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations of the pyridine and benzene rings typically appear in the 1400-1610 cm⁻¹ region. researchgate.net

C-Cl Vibration: The C-Cl stretching vibration is expected to produce a band in the lower frequency region of the mid-IR spectrum.

When this compound forms co-crystals, significant shifts in these vibrational bands can be observed, providing direct evidence of the new intermolecular interactions. For example, in the formation of an acid-pyridine co-crystal, the O-H stretching band broadens and shifts, while the C=O stretching frequency may also change, indicating the disruption of the carboxylic acid dimer and the formation of O–H···N hydrogen bonds. mdpi.com Raman spectroscopy is particularly useful for monitoring co-crystal formation in real-time, as characteristic peaks of the starting materials can be seen to disappear as new peaks corresponding to the co-crystal emerge. mdpi.com

The table below summarizes key expected vibrational frequencies based on studies of analogous compounds.

Functional Group/Moiety Vibrational Mode Expected Frequency Range (cm⁻¹) Technique Reference Analogs
Carboxylic AcidO-H stretch (H-bonded)2500 - 3300 (very broad)FT-IRBenzoic acid, p-Chlorobenzoic acid researchgate.netnih.gov
Carboxylic AcidC=O stretch (dimer)1680 - 1710FT-IR, FT-RamanBenzoic acid, p-Chlorobenzoic acid researchgate.net
Aromatic RingsC-H stretch3000 - 3100FT-IR, FT-Ramanp-Chlorobenzoic acid, Chloropyridines researchgate.net
Aromatic RingsC=C / C=N ring stretch1400 - 1610FT-IR, FT-Ramanp-Chlorobenzoic acid, Benzoic acid researchgate.netresearchgate.net

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy, which measures the absorption of ultraviolet (UV) and visible light, provides insights into the electronic structure and conjugated π-systems of this compound. uomustansiriyah.edu.iq The absorption of UV radiation promotes valence electrons from a ground state to a higher energy excited state, with the most common transitions in this type of molecule being π→π*. tanta.edu.eglibretexts.org

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the conjugated aromatic system formed by the linked pyridine and benzene rings. Based on studies of benzoic acid and its derivatives, several characteristic absorption bands are anticipated. up.ac.zaresearchgate.net

Primary Bands (E-bands): Intense absorptions are expected at shorter wavelengths (below ~210 nm), corresponding to π→π* transitions within the aromatic rings.

Secondary Bands (B-bands): A strong absorption band, analogous to the B-band of benzene, is expected in the region of 230-280 nm. up.ac.zaresearchgate.net For benzoic acid itself in its neutral form (at acidic pH), this band has a maximum absorbance (λ_max) around 230 nm. researchgate.net A weaker band may also be observed at longer wavelengths (~270-280 nm).

The solvent and pH can significantly influence the UV-Vis spectrum. tanta.edu.eg For this compound, changing the pH would alter the protonation state of both the carboxylic acid and the pyridine nitrogen, affecting the extent of conjugation and causing shifts in the absorption maxima (bathochromic or hypsochromic shifts). tanta.edu.eg The formation of co-crystals can also perturb the electronic environment and lead to changes in the solid-state UV-Vis absorption spectrum compared to the simple physical mixture of the components.

Compound/Analog Typical Absorption Band Approximate λ_max (nm) Transition Type Reference
Benzoic AcidB-band~230π→π researchgate.net
Benzoic AcidC-band~270-280π→π researchgate.net
BenzenePrimary Band~200π→π libretexts.org
BenzeneSecondary Band~254-260π→π libretexts.orgup.ac.za

X-ray Powder Diffraction (PXRD)

X-ray Powder Diffraction (PXRD) is an essential non-destructive technique for the solid-state characterization of bulk crystalline materials like this compound and its derivatives. researchgate.net It is particularly vital in the context of co-crystal and salt formation, as it provides definitive proof of the creation of a new crystalline phase. nih.gov

The primary application of PXRD is phase identification. A crystalline solid produces a unique diffraction pattern, akin to a fingerprint, based on the arrangement of molecules in its crystal lattice. When this compound is combined with a co-former to produce a co-crystal, the resulting PXRD pattern will be distinctly different from the patterns of the individual starting components and their simple physical mixture. mdpi.com The appearance of new, unique diffraction peaks confirms the formation of a new solid phase. nih.govmdpi.com

Beyond qualitative identification, PXRD is used for several quantitative and structural purposes:

Screening: PXRD is a primary tool in co-crystal screening experiments to rapidly assess the outcome of grinding, slurry, or solution-based crystallization methods. researchgate.netnih.gov

Purity Analysis: It can detect the presence of crystalline impurities, such as unreacted starting materials or different polymorphic forms.

Structural Determination: While single-crystal X-ray diffraction (SCXRD) provides the most detailed structural information, modern computational methods increasingly allow for the determination of crystal structures directly from high-quality laboratory PXRD data. mdpi.com

Thermal Studies: When coupled with a variable temperature stage (VT-PXRD), the technique can be used to study phase transitions, desolvation events, and the thermal stability of different crystal forms.

For example, in the characterization of new co-crystals, a comparison of the PXRD patterns of the raw materials (e.g., theophylline (B1681296) and benzoic acid) with the product clearly shows the disappearance of characteristic peaks of the reactants and the emergence of new peaks for the co-crystal, confirming a successful synthesis. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to modern chemical research. DFT, especially with hybrid functionals like B3LYP, is widely used for its balance of computational cost and accuracy in predicting molecular properties. researchgate.net These methods are employed to investigate the electronic structure and energetic properties of molecules.

The first step in computational analysis is typically the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Using methods like DFT with basis sets such as 6-311++G(d,p), researchers can calculate key structural parameters including bond lengths, bond angles, and dihedral angles. researchgate.net For 4-(3-chloropyridin-2-yl)benzoic acid, this would involve determining the spatial arrangement of the chloropyridine ring relative to the benzoic acid moiety. In a related compound, 3-(4-Pyridyl)benzoic acid, the dihedral angle between the phenyl and pyridine (B92270) rings was found to be 32.14 (7)°. researchgate.net Similar calculations for the title compound would elucidate the degree of planarity or twist between its two aromatic rings, which significantly influences its electronic properties and crystal packing.

These calculations provide optimized geometric parameters that can be compared with experimental data from techniques like X-ray crystallography, often showing good agreement. niscpr.res.in

Table 1: Example of Calculated vs. Experimental Bond Parameters for a Benzoic Acid Derivative This table presents illustrative data from a study on a related compound to show the typical correlation between calculated and experimental values.

ParameterCalculated (DFT/B3LYP)Experimental (XRD)
Bond Length (Å)Data for related compoundData for related compound
Bond Angle (°)Data for related compoundData for related compound
Dihedral Angle (°)Data for related compoundData for related compound
Source: Adapted from studies on related benzoic acid derivatives. researchgate.netniscpr.res.in

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. nih.gov For a benzoic acid derivative studied using DFT, the HOMO and LUMO energy values were reported as -6.303 eV and -2.243 eV, respectively, resulting in an energy gap of 4.06 eV. niscpr.res.in A similar analysis for this compound would map the distribution of these orbitals and quantify its reactivity. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO resides on the electron-deficient areas.

Table 2: Example Frontier Molecular Orbital Parameters for a Benzoic Acid Derivative This table provides example data from a related molecule to illustrate the outputs of FMO analysis.

ParameterEnergy (eV)
EHOMO-6.303 niscpr.res.in
ELUMO-2.243 niscpr.res.in
Energy Gap (ΔE)4.06 niscpr.res.in
Source: Data from a computational study on a benzoic acid derivative. niscpr.res.in

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential on the surface of a molecule. libretexts.org These maps are invaluable for identifying the sites of electrophilic and nucleophilic attack. niscpr.res.in Different colors represent varying potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). libretexts.orgresearchgate.net

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring due to their lone pairs of electrons. niscpr.res.inmdpi.com These areas would be the primary sites for electrophilic interactions. Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), making it a site for nucleophilic attack. mdpi.com

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for determining the supramolecular structure and crystal packing of molecules. NCI analysis is a computational tool used to visualize and characterize these weak interactions in 3D space. It plots the reduced density gradient (RDG) against the electron density, allowing for the identification of different interaction types.

Quantum chemical calculations can predict vibrational spectra (FT-IR and Raman) with a high degree of accuracy. By calculating the harmonic vibrational frequencies using methods like DFT, researchers can assign the observed experimental bands to specific molecular motions, such as stretching, bending, and torsional modes. mdpi.commdpi.com

For this compound, theoretical calculations would help assign the characteristic vibrational modes. For instance:

O-H Stretching: A broad band typically observed in the 3600–3400 cm⁻¹ region. mdpi.com

C=O Stretching: A strong absorption peak generally found between 1740–1660 cm⁻¹. mdpi.com

C-Cl Stretching: Expected in the fingerprint region of the spectrum.

Pyridine and Benzene (B151609) Ring Vibrations: A series of characteristic bands corresponding to C-H and C-C stretching and bending modes. mdpi.comresearchgate.net

Often, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation. Therefore, they are typically scaled using a scaling factor to improve agreement with experimental data. mdpi.com

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling transition states and calculating activation energies. While no specific studies on the decarboxylation pathway of this compound were found, this methodology could be applied to understand its thermal decomposition.

A theoretical study would involve identifying the transition state structure for the removal of the carboxyl group. The energy barrier for this process could be calculated, providing insight into the temperature and conditions required for the reaction to occur. Such studies can compare different potential pathways to determine the most energetically favorable route for a given chemical transformation.

Molecular Dynamics Simulations (for enzyme-inhibitor complexes of analogs)

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and biological systems over time. youtube.com In the context of drug discovery, MD simulations can provide valuable information about the stability of enzyme-inhibitor complexes and the nature of their interactions. youtube.comnih.gov For analogs of this compound, MD simulations have been employed to assess the stability of their complexes with target enzymes. nih.govnih.gov

A typical MD simulation involves placing the enzyme-inhibitor complex in a simulated physiological environment, including water molecules and ions, and then solving Newton's equations of motion for all atoms in the system. youtube.com This allows researchers to observe the conformational changes and interactions that occur over a period of nanoseconds or even microseconds. nih.gov The stability of the complex can be evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. nih.gov A stable RMSD profile indicates that the ligand remains tightly bound within the active site of the enzyme. nih.gov

For example, a 100-ns MD simulation of an analog complexed with its target enzyme showed only minor fluctuations in the backbone atoms, indicating a stable binding mode. nih.gov These simulations can also reveal the persistence of key interactions, such as hydrogen bonds, throughout the simulation, further confirming the stability of the complex. nih.gov

Table 1: Representative Molecular Dynamics Simulation Parameters for an Analog of this compound

ParameterValue
Simulation Time100 ns
Force FieldAMBER99SB-ILDN
Water ModelTIP3P
Temperature300 K
Pressure1 atm
Average RMSD (Protein)1.5 Å
Average RMSD (Ligand)0.8 Å

This table presents hypothetical yet representative data for MD simulations based on typical values found in the literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This approach is widely used in drug design to predict the activity of new compounds and to optimize lead structures. nih.gov

QSAR models can be developed using either 2D or 3D descriptors of the molecules. 2D-QSAR models use descriptors that are derived from the 2D representation of the molecule, such as topological indices and physicochemical properties. mdpi.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize the 3D conformational information of the molecules. nih.gov

In a typical 3D-QSAR study, a set of structurally related compounds with known biological activities are aligned based on a common scaffold. For each molecule, steric and electrostatic fields are calculated at various points on a 3D grid surrounding the molecule. These field values are then used as independent variables in a partial least squares (PLS) analysis to build a regression model that correlates the fields with the biological activity. nih.gov

The results of CoMFA and CoMSIA studies are often visualized as contour maps, which highlight the regions in space where modifications to the molecule are likely to increase or decrease its biological activity. nih.gov For instance, a CoMFA steric map might show a green contour in a particular region, indicating that bulky substituents in that area are favored for higher activity. Conversely, a yellow contour would suggest that bulky groups are disfavored. Similarly, electrostatic maps use blue and red contours to indicate regions where positive or negative charges, respectively, are beneficial for activity.

For analogs of this compound, QSAR studies have revealed the importance of both electrostatic and hydrophobic interactions for their biological activity. researchgate.net The models generated from these studies can be used to predict the activity of novel analogs and to guide their synthesis. nih.govnih.gov

Table 2: Statistical Parameters of a Hypothetical 3D-QSAR Model for Analogs of this compound

ParameterCoMFACoMSIA
q² (cross-validated r²)0.650.72
r² (non-cross-validated r²)0.890.93
SEE (Standard Error of Estimate)0.250.21
F-value120.5150.8
Predictive r²0.780.81

This table presents hypothetical yet representative statistical data for 3D-QSAR models, reflecting the quality and predictive power of such models found in the literature.

Molecular Docking Studies (for interactions with biological targets of analogs)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.govnih.gov It is a widely used tool in drug discovery for virtual screening of compound libraries and for understanding the molecular basis of ligand-protein interactions. nih.govnih.gov

The primary goal of molecular docking is to predict the three-dimensional binding pose of a ligand within the active site of a protein. biorxiv.org This is achieved by sampling a large number of possible conformations and orientations of the ligand and then using a scoring function to rank them based on their predicted binding affinity. nih.gov The top-ranked pose is considered to be the most likely binding mode. biorxiv.org

For analogs of this compound, molecular docking studies have been used to predict their binding modes in various enzyme targets. nih.govnih.gov These studies have provided valuable insights into how these compounds orient themselves within the active site to achieve their inhibitory effect. nih.gov

Once a reliable binding pose has been identified, it can be analyzed to identify the key interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. They are crucial for the specificity of ligand binding. nih.gov

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein, and they play a major role in driving the binding process. nih.gov

Salt Bridges: These are a combination of hydrogen bonding and electrostatic interactions that occur between oppositely charged residues.

Aryl Interactions: These include pi-pi stacking and cation-pi interactions, which are common for aromatic compounds like this compound.

Analysis of the docking poses of analogs of this compound has revealed the importance of a network of hydrogen bonds and hydrophobic interactions with key residues in the active site. nih.gov For example, the carboxylic acid group of the benzoic acid moiety is often predicted to form hydrogen bonds with polar residues, while the chloropyridinyl group engages in hydrophobic and aryl interactions. nih.govnih.gov

Table 3: Predicted Binding Interactions for an Analog of this compound with a Target Enzyme

Interacting ResidueInteraction TypeDistance (Å)
Arg120Hydrogen Bond2.8
Tyr152Hydrogen Bond3.1
Leu85Hydrophobic3.5
Val110Hydrophobic3.9
Phe160Pi-Pi Stacking4.2

This table presents hypothetical yet representative data from a molecular docking study, illustrating the types and distances of key interactions.

Biological Activity and Mechanistic Insights from Analogous Compounds

Investigations into Biochemical Pathway Modulation by Related Compounds

Enzyme Inhibition Mechanisms

Analogous compounds have demonstrated significant inhibitory effects on several key enzymes, including aldehyde reductases and xanthine (B1682287) oxidase.

Aldehyde Reductases AKR1C2 and AKR1C3: The aldo-keto reductase (AKR) superfamily, particularly isoforms AKR1C1, AKR1C2, and AKR1C3, are involved in various physiological and pathological processes, including cancer. unmc.eduresearchgate.net AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase, is overexpressed in several hormone-dependent cancers and contributes to proliferation and resistance to chemotherapy. unmc.edunih.gov Benzoic acid derivatives, particularly 3-aminobenzoic acids, have been identified as selective inhibitors of AKR1C3 with micromolar efficacy. nih.gov For instance, a series of 3-aminobenzoic acid derivatives showed selective inhibition of AKR1C3 with Ki values ranging from 77 to 144 μM. nih.gov In contrast, some quinoline (B57606) derivatives with a carboxylic acid moiety have shown inhibitory activity against AKR1C2. nih.gov The inhibition of these enzymes is a promising strategy for cancer therapy, and N-benzoylanthranilates and 2,3-arylpropenic acids are among the scaffolds investigated for this purpose. nih.gov

Xanthine Oxidase: Benzoic acid derivatives have also been explored as inhibitors of xanthine oxidase, an enzyme that plays a crucial role in hyperuricemia and related conditions. nih.gov Pyrazolone-based 4-(furan-2-yl)benzoic acids have been synthesized and shown to be mixed-type inhibitors of xanthine oxidase, with a higher affinity for the free enzyme than the enzyme-substrate complex. nuph.edu.uaresearchgate.net The inhibitory activity of these compounds is in the low micromolar range. nuph.edu.ua Molecular docking studies suggest that the carboxylic group of the inhibitor can form a salt bridge with Arg880 and a hydrogen bond with Thr1010, which are key for stabilizing the enzyme-inhibitor complex. researchgate.net

Interaction with Specific Receptors or Ion Channels

TRPV1 Antagonism: Related chloropyridyl piperazine (B1678402) carboxamide derivatives have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain perception. nih.gov A series of piperidine (B6355638) carboxamides were developed as potent TRPV1 antagonists. nih.gov Further studies on ureas and their derivatives have also identified potent antagonists of TRPV1, with some compounds showing activity against capsaicin, noxious heat, and acid-mediated activation of the receptor. nih.gov The exploration of a quaternary salt of one such antagonist suggests that these compounds may act via an extracellularly accessible binding site on the TRPV1 receptor. nih.gov

Molecular Basis of Observed Biological Effects

BRAF and MEK Serine–Threonine Protein Kinases Inhibition: Pyridine-containing scaffolds have been central to the development of inhibitors for BRAF, a serine/threonine-specific protein kinase frequently mutated in cancers like melanoma. nih.gov Triarylimidazole BRAF inhibitors often feature a pyridine (B92270) or pyrimidine (B1678525) ring that binds to the hinge region of the ATP-binding pocket. nih.gov Optimization of these scaffolds has led to potent tricyclic 1,4-dihydroindeno[1,2-c]pyrazole BRAF inhibitors. nih.gov Additionally, imidazo (B10784944) nih.govnih.govpyridin-2-one scaffolds have been developed into low-nanomolar BRAF inhibitors. nih.gov

eIF4E/eIF4G Interaction Inhibition: Benzoic acid derivatives have been identified as inhibitors of the interaction between eukaryotic translation initiation factors eIF4E and eIF4G. This interaction is a critical point of regulation in protein synthesis and is often dysregulated in cancer. nih.gov A high-throughput screening identified 4EGI-1, a hydrazone compound, which binds to eIF4E and disrupts the eIF4E/eIF4G complex, thereby inhibiting cap-dependent translation. nih.govmerckmillipore.com Further development led to 3-substituted indazoles that mimic 4EGI-1 and act as competitive inhibitors of the eIF4E/eIF4G interaction. nih.gov

Structure-Activity Relationship (SAR) Studies in Vitro for Analogous Compounds

Impact of Halogen and Pyridine Ring Substitution on Biological Interaction Profile

The substitution pattern on both the pyridine and other aromatic rings significantly influences the biological activity of these compounds.

Halogen Substitution: In a study of pyridine derivatives, it was found that the presence of halogen atoms could decrease antiproliferative activity. nih.govresearchgate.net However, in other contexts, halogen bonding is a recognized interaction that can influence molecular recognition. The strength of halogen bonds generally follows the order F < Cl < Br < I. acs.org For instance, dichlorine can act as a halogen bond donor to the N-oxide of pyridine. rsc.org The specific position and nature of the halogen can be critical. For example, in a series of eIF4E/eIF4G interaction inhibitors, a 5-NO2 group on a phenyl ring was found to be important for binding affinity. nih.gov

Pyridine Ring Substitution: The position of substituents on the pyridine ring is crucial for activity. A review of pyridine derivatives indicated that the presence and position of -OMe, -OH, -C=O, and -NH2 groups can enhance antiproliferative activity. nih.govresearchgate.net In the context of BRAF inhibitors, a pyridine or pyrimidine ring serves as a key "hinge-binding" group. nih.gov The basicity of the pyridine ring can also be leveraged to improve water solubility. researchgate.net

Role of the Carboxylic Acid Moiety in Receptor/Enzyme Binding

The carboxylic acid group is a common and important functional group in many biologically active molecules, including pharmaceuticals. nih.govwiley-vch.denih.gov

Receptor/Enzyme Binding: The carboxylate group, being typically ionized at physiological pH, can participate in strong electrostatic interactions and hydrogen bonds. wiley-vch.deacs.org In the case of xanthine oxidase inhibitors, the carboxylic group of pyrazolone-based 4-(furan-2-yl)benzoic acids is believed to form a salt bridge with an arginine residue (Arg880) and a hydrogen bond with a threonine residue (Thr1010) in the enzyme's active site, which is crucial for the stability of the enzyme-inhibitor complex. researchgate.net For inhibitors of aldo-keto reductases, the carboxylic acid is a key feature of active compounds like mefenamic acid and other aminobenzoic acid derivatives. nih.gov However, the presence of a carboxylic acid can also lead to poor membrane permeability due to its ionized state. wiley-vch.deacs.org To address this, medicinal chemists often employ bioisosteric replacements or prodrug strategies. nih.govacs.org

Interactive Data Table: Enzyme Inhibition by Analogous Compounds

Compound ClassTarget EnzymeInhibition TypeKey Structural Features for ActivityReference
3-Aminobenzoic AcidsAKR1C3Selective3-amino substitution on the benzoic acid nih.gov
Pyrazolone-based 4-(furan-2-yl)benzoic acidsXanthine OxidaseMixed-typeCarboxylic acid for interaction with Arg880 and Thr1010 nuph.edu.uaresearchgate.net
Triarylimidazoles/Imidazo nih.govnih.govpyridin-2-onesBRAF KinaseNot specifiedPyridine/pyrimidine hinge-binding group nih.govnih.gov
Hydrazones/3-Substituted IndazoleseIF4E/eIF4G InteractionCompetitiveMimicry of eIF4G binding motif nih.govnih.gov

Potential Applications in Organic Synthesis and Material Science

Role in Organic Synthesis as a Building Block or Intermediate

In synthetic organic chemistry, "building blocks" are fundamental molecular units used for the assembly of more complex structures. cymitquimica.comsigmaaldrich.com 4-(3-Chloropyridin-2-yl)benzoic acid is a quintessential example of such a building block, providing a pre-formed pyridyl-phenyl scaffold that is crucial in medicinal chemistry and drug discovery. cymitquimica.comtenovapharma.com Its utility stems from the presence of two key functional groups: the carboxylic acid and the carbon-chlorine bond on the pyridine (B92270) ring.

The structure of this compound serves as an ideal starting point for the synthesis of elaborate heterocyclic systems. Benzoic acid and its derivatives are well-established precursors for a wide array of fused heterocycles, including quinazolinones. For instance, the general synthesis of 4-oxoquinazolin-3(4H)-yl benzoic acid derivatives often involves the condensation of an acylated anthranilic acid with an aminobenzoic acid. researchgate.net Following this logic, the carboxylic acid moiety of this compound can be activated (e.g., converted to an acid chloride) and reacted with various nucleophiles to initiate cyclization reactions, leading to diverse heterocyclic cores. researchgate.net

Furthermore, building blocks containing pyridine and pyrimidine (B1678525) rings are instrumental in constructing larger systems. The reaction of 4-(4-pyridyl)pyrimidine-2-thiol with 3-(bromomethyl)benzoic acid, for example, yields a complex molecule through the formation of a thioether linkage. nih.gov Similarly, chalcones derived from acetyl-benzimidazoles can be condensed with reagents like hydrazine (B178648) to form pyrazolinyl-benzimidazoles. nih.gov These established synthetic routes highlight the potential of this compound to act as a foundational component for molecules containing multiple heterocyclic rings, which are prevalent in pharmacologically active compounds.

Compound IDIUPAC NameCAS NumberMolecular Formula
1 This compound582325-32-4C12H8ClNO2

This table provides basic identification details for the subject compound.

Modern drug discovery heavily relies on robust and versatile chemical reactions that allow for the rapid diversification of molecular scaffolds. nih.gov this compound is well-suited for this purpose, as its two functional groups can participate in a variety of coupling and functionalization reactions.

The carboxylic acid group is readily converted into amides, esters, or other related functional groups. Amide bond formation is one of the most common reactions in medicinal chemistry for linking molecular fragments. nih.gov

The chloro-substituent on the pyridine ring is a handle for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. For example, the Buchwald-Hartwig amination, which couples aryl halides with amines, could be employed at the chloro-position. nih.gov A related compound, 4-(3-chloroanilino)benzoic acid, was synthesized via a Buchwald–Hartwig reaction and identified as a potential therapeutic agent for prostate cancer. nih.gov Similarly, Suzuki-Miyaura cross-coupling, which forms carbon-carbon bonds between an organohalide and a boronic acid, could be used to attach new aryl or alkyl groups to the pyridine ring, further expanding molecular diversity. nih.gov The utility of such building blocks is exemplified by the synthesis of N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), a potent vanilloid receptor 1 antagonist, which contains the 3-chloropyridin-2-yl moiety. nih.gov

Reaction TypeReactive Site on CompoundPotential Coupling PartnerBond FormedRelevance
Amide Coupling Carboxylic Acid (-COOH)Amines (R-NH2)C(O)-NLinking molecular fragments
Esterification Carboxylic Acid (-COOH)Alcohols (R-OH)C(O)-OBioisosteric replacement
Suzuki Coupling Chloro-Pyridine (Ar-Cl)Boronic Acids (R-B(OH)2)Ar-R (C-C)Scaffold diversification
Buchwald-Hartwig Amination Chloro-Pyridine (Ar-Cl)Amines (R-NH2)Ar-N (C-N)Introducing nitrogen-based groups

This table summarizes key functionalization reactions applicable to this compound for drug discovery.

Exploration in Material Science

The field of material science explores the relationship between a substance's structure and its properties. The specific arrangement of molecules in the solid state, governed by intermolecular forces, dictates the macroscopic characteristics of a material. This compound is a compelling candidate for the design of novel crystalline materials due to its capacity for forming predictable and robust non-covalent interactions.

Crystal engineering is the design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions. The molecular structure of this compound contains key features that are highly effective in directing crystal packing. The carboxylic acid group is a powerful and reliable hydrogen bond donor and acceptor. In the vast majority of crystalline carboxylic acids, the molecules form centrosymmetric dimers through strong O—H⋯O hydrogen bonds between their carboxyl groups. nih.gov

The pyridine ring offers an additional site for hydrogen bonding, with the nitrogen atom acting as a hydrogen bond acceptor. mdpi.com This allows for the formation of more complex hydrogen-bonded networks when co-crystallized with other molecules (coformers) that possess hydrogen bond donor groups. mdpi.comresearchgate.net For example, studies on cocrystals of chlorobenzoic acids and amino-chloropyridines have shown that strong O—H⋯N interactions between the acid and the pyridine nitrogen are pivotal in holding the acid-base pairs together. mdpi.com

Furthermore, the chlorine atom can participate in halogen bonding (Cl···Cl or Cl···O/N), a type of non-covalent interaction that is increasingly used as a tool in crystal engineering to guide the assembly of molecules into specific architectures. mdpi.com The interplay of these varied interactions—strong hydrogen bonds, weaker hydrogen bonds, and halogen bonds—provides a sophisticated toolkit for programming the assembly of molecules in the solid state, opening avenues for the creation of functional materials like co-crystals with tunable physical properties. mdpi.comresearchgate.net

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces. The assemblies resulting from these interactions can exhibit emergent properties not present in the individual molecular components. The ability of this compound to form directional and predictable interactions makes it an excellent component for building supramolecular assemblies.

Research on related systems, such as cocrystals of 3-chlorobenzoic acid and 4-amino-2-chloropyridine, has demonstrated that a combination of O—H⋯N hydrogen bonds, N—H⋯O hydrogen bonds, and even Cl···Cl van der Waals forces can stabilize extended 1D supramolecular chains. mdpi.com Such well-defined, self-assembled structures are a cornerstone of advanced materials design. nih.gov These assemblies are critical for developing materials with applications in areas such as electronics, optics, and photonics. nih.gov For instance, the ordered arrangement of aromatic rings in a supramolecular structure can influence charge transport or optical properties. The spontaneous formation of a co-crystal between a benzoic acid derivative and N′-benzylidenepyridine-4-carbohydrazide highlights the thermodynamic favorability of these hydrogen-bonded supramolecular systems. researchgate.net By carefully selecting coformers to pair with this compound, it is possible to construct a variety of supramolecular architectures, such as tapes, ribbons, and sheets, which are foundational for the bottom-up fabrication of advanced functional materials. sigmaaldrich.commdpi.com

Interaction TypeDonor/Acceptor on CompoundTypical PartnerRole in Assembly
Hydrogen Bond (Strong) Carboxylic Acid (O-H···O)Another Carboxylic AcidForms robust acid-acid dimers
Hydrogen Bond (Moderate) Pyridine Nitrogen (N···H-O/N)Hydrogen Bond DonorsLinks compound to coformers
Halogen Bond Chlorine Atom (C-Cl···O/N)Lewis Bases (e.g., N, O)Directional control of packing
π–π Stacking Phenyl/Pyridine RingsOther Aromatic RingsStabilizes layered structures

This table details the primary non-covalent interactions that enable the use of this compound in crystal engineering and supramolecular chemistry.

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing greener and more efficient methods for synthesizing 4-(3-Chloropyridin-2-yl)benzoic acid and its derivatives. Traditional chemical syntheses often rely on petroleum-based starting materials and can generate significant environmental waste. mdpi.com Modern approaches aim to mitigate these issues.

Key areas for development include:

Metal-Free Catalysis : Exploring synthetic strategies that avoid heavy metal catalysts is a significant trend in sustainable chemistry. For instance, microwave-assisted nucleophilic aromatic substitution (SNAr) reactions have proven effective for carbon-carbon bond formation in related heterocyclic compounds, offering good yields and drastically reduced reaction times. frontiersin.org

Biocatalysis and Biosynthesis : The use of enzymes or whole-cell microorganisms presents a green alternative for producing aromatic compounds. mdpi.com Research could investigate engineered metabolic pathways in microbes to produce precursors to the target molecule, drawing inspiration from the biosynthesis of other aminobenzoic acids. mdpi.com

Flow Chemistry : Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to batch processing. Applying flow chemistry to the synthesis of this scaffold could lead to higher purity and yields.

Lignin Valorization : As a long-term sustainable vision, using lignin-based benzoic acid derivatives (LBADs) as raw materials for producing active pharmaceutical ingredients (APIs) is an emerging field. rsc.org Future work could investigate the conversion of LBADs into the necessary precursors for synthesizing the this compound core structure. rsc.org

Advanced Spectroscopic and Structural Investigations into Polymorphism and Solvates

The solid-state properties of a chemical compound, such as polymorphism (the ability to exist in multiple crystal forms) and solvate formation, are critical for its application, especially in pharmaceuticals, as they influence stability, solubility, and bioavailability. To date, detailed structural studies on this compound are not widely reported.

Future investigations should employ a range of advanced analytical techniques to fully characterize its solid state:

Single-Crystal and Powder X-ray Diffraction (SCXRD/PXRD) : To determine the precise three-dimensional atomic arrangement and identify different polymorphic forms.

Solid-State Nuclear Magnetic Resonance (ssNMR) : To probe the local environment of atoms within the crystal lattice, providing information complementary to diffraction methods.

Thermal Analysis (DSC/TGA) : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for identifying phase transitions, melting points, and the thermal stability of different polymorphs and solvates.

Vibrational Spectroscopy (FT-IR/Raman) : To analyze the vibrational modes of the molecule, which can differ between polymorphs and can be used to monitor transformations between forms.

A thorough understanding of these properties is a prerequisite for any potential development of this compound for advanced applications.

Refined Computational Predictions and Experimental Validations for Structure-Function Relationships

Computational chemistry provides powerful tools for predicting the properties and potential biological activity of molecules, guiding experimental work and reducing the need for extensive initial screening.

Future research on this compound should integrate computational and experimental approaches:

In Silico Docking and Screening : Molecular docking studies can predict how the compound might bind to the active sites of various proteins, such as kinases or enzymes implicated in disease. nih.govnih.gov For example, derivatives of benzoic acid have been investigated as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, and computational tools can help predict the binding affinity of novel derivatives based on this scaffold. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : By synthesizing a small library of derivatives and evaluating their activity, QSAR models can be built. These models use chemical descriptors to correlate molecular structure with function, enabling the prediction of activity for yet-unsynthesized compounds. nih.gov

Experimental Validation : Computational predictions must be validated through rigorous experimental work. researchgate.net This involves synthesizing the predicted active compounds and testing them in relevant in vitro assays. nih.gov Techniques like High-Performance Liquid Chromatography (HPLC) are crucial for purifying and analyzing the synthesized compounds to ensure their identity and purity before biological testing. researchgate.net

This iterative cycle of computational prediction followed by experimental validation is a cornerstone of modern drug discovery and materials science. nih.gov

Exploration of New Biological Targets and Pathways for the this compound Scaffold

The structural motifs within this compound are present in many biologically active molecules, suggesting it could serve as a valuable scaffold for drug discovery. Benzoic acid and its derivatives have been explored for a wide range of therapeutic targets. nih.govpreprints.org

Future research should systematically explore the biological potential of this scaffold:

Anticancer Activity : Benzoic acid derivatives have been synthesized and evaluated as anticancer agents targeting pathways like VEGFR-2 and EGFR. nih.govpreprints.org The this compound scaffold could be used to design novel inhibitors of these or other cancer-related kinases.

Enzyme Inhibition : Novel benzoic acid derivatives have been designed as multi-target inhibitors of enzymes like acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), which are relevant for treating neurodegenerative diseases like Alzheimer's. nih.gov This scaffold could be a starting point for developing new inhibitors in this area.

Antibacterial Agents : The emergence of multidrug-resistant bacteria necessitates the development of new antibiotics. nih.gov Compounds derived from substituted benzoic acids, such as certain 4-oxoquinazolinones, have shown potent activity against resistant strains of Staphylococcus aureus. nih.gov The this compound core could be elaborated to create new classes of antibacterial agents.

Immunomodulatory Effects : Some salicylic (B10762653) acid derivatives have shown immunomodulatory activity, such as influencing T-cell populations. inabj.org Given its structural relation to salicylic acid, exploring the immunological effects of this compound and its derivatives could uncover new therapeutic applications.

Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research, from the design of new molecules to the prediction of their synthetic routes. beilstein-journals.orgrjptonline.orgnih.gov

The application of these technologies to the this compound scaffold could accelerate research significantly:

De Novo Drug Design : Generative AI models, such as recurrent neural networks (RNNs), can be trained on large datasets of known molecules to design novel compounds with desired properties. mdpi.commdpi.com Such models could generate new derivatives of the this compound scaffold optimized for high binding affinity to a specific biological target or for desirable pharmacokinetic properties. soton.ac.uk

Synthesis Prediction : Computer-aided synthesis planning (CASP) tools powered by ML can predict viable synthetic routes for a target molecule. beilstein-journals.org These tools can suggest more efficient or novel pathways than those devised by traditional methods, potentially identifying more sustainable or cost-effective manufacturing processes.

Reaction Condition Optimization : ML models can be trained on vast reaction databases to predict the optimal conditions (catalysts, solvents, reagents, temperature) for a given chemical transformation. beilstein-journals.org This can dramatically reduce the experimental effort required to optimize the synthesis of new derivatives.

Property Prediction : AI and ML algorithms can accurately predict a wide range of molecular properties, from solubility and toxicity to biological activity, enabling researchers to prioritize the most promising candidates for synthesis and testing, thereby streamlining the discovery pipeline. nih.govnih.gov

Q & A

Q. Divergent synthetic yields: What factors contribute to variability?

  • Key Factors :
  • Catalyst deactivation (e.g., palladium black formation).
  • Moisture sensitivity of intermediates.
  • Mitigation : Use anhydrous solvents and inert atmospheres (N2_2/Ar) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.